REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].[K+].[Br-].[C:30]1([CH3:37])[C:31]([CH3:36])=[CH:32][CH:33]=[CH:34][CH:35]=1>C(OCC)(=O)C>[CH3:37][C:30]1[CH:35]=[C:34]([C:12]2([C:3]3[CH:2]=[CH:1][C:13]([CH3:12])=[C:5]([CH3:6])[CH:4]=3)[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:33]=[CH:32][C:31]=1[CH3:36] |f:2.3,4.5|
|
Name
|
2970w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2960s
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2945w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1502m
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1475w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1448s
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1384w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1022w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
827w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
812w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
710 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
730 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
mixture
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
3065w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3042w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3020w
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three liter round-bottom flask fitted with a reflux condenser and a gas inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 120+/-2° C. for 2 days
|
Duration
|
2 d
|
Type
|
WASH
|
Details
|
eluted with hexanes
|
Type
|
CUSTOM
|
Details
|
Chromatographic results
|
Type
|
CUSTOM
|
Details
|
The entire reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a pale yellow powder
|
Type
|
CUSTOM
|
Details
|
The product was triturated with ethanol and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to afford 50 g (66%) of crude beige product, mp 168°-70° C., which
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1C)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |